(1-Pyrazin-2-yl-ethylamino)-acetic acid
CAS No.:
Cat. No.: VC13440882
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 2-(1-pyrazin-2-ylethylamino)acetic acid |
| Standard InChI | InChI=1S/C8H11N3O2/c1-6(11-5-8(12)13)7-4-9-2-3-10-7/h2-4,6,11H,5H2,1H3,(H,12,13) |
| Standard InChI Key | IXBCWYQXQSISRJ-UHFFFAOYSA-N |
| SMILES | CC(C1=NC=CN=C1)NCC(=O)O |
| Canonical SMILES | CC(C1=NC=CN=C1)NCC(=O)O |
Introduction
(1-Pyrazin-2-yl-ethylamino)-acetic acid is a heterocyclic compound featuring a pyrazine ring, an ethylamino group, and an acetic acid moiety. Its chemical structure imparts unique properties, making it of interest in medicinal chemistry and organic synthesis. The compound's molecular formula and weight are not explicitly detailed in the available literature, but it is known to have a molecular weight of approximately 154.17 g/mol.
Synthesis Methods
The synthesis of (1-Pyrazin-2-yl-ethylamino)-acetic acid typically involves multi-step organic synthesis techniques. These methods can be optimized using continuous flow reactors for improved efficiency and yield in industrial settings.
Biological Activities and Potential Applications
Research indicates that (1-Pyrazin-2-yl-ethylamino)-acetic acid possesses potential biological activities, although the precise mechanisms of action are still under investigation. It is being studied for interactions with specific biological targets, which could lead to applications in medicinal chemistry and material science.
Structural Similarities and Variants
Several compounds share structural similarities with (1-Pyrazin-2-yl-ethylamino)-acetic acid. Notable examples include:
| Compound Name | Unique Features |
|---|---|
| Methyl-(1-pyrazin-2-yl-ethyl)-amino-acetic acid | Contains a methyl group, potentially affecting solubility. |
| Isopropyl-(1-pyrazin-2-yl-ethyl)-amino-acetic acid | Features an isopropyl group, which may influence biological activity. |
| 2-(Cyclopropyl(pyrazin-2-yl)methyl)aminoethanol | Incorporates a cyclopropyl moiety with potential pharmacological effects. |
Note:
Due to the limited availability of detailed research findings specifically on (1-Pyrazin-2-yl-ethylamino)-acetic acid from reliable sources, this article focuses on general information and potential applications based on its chemical structure. Additional research is necessary to provide more comprehensive insights into its biological activities and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume